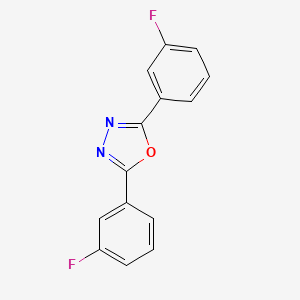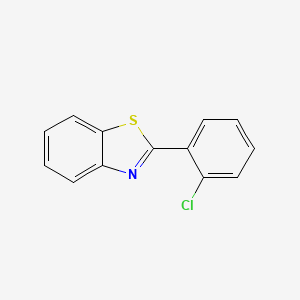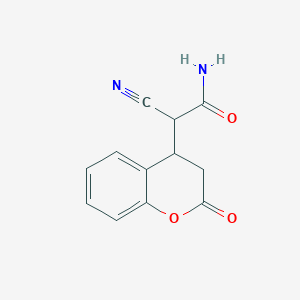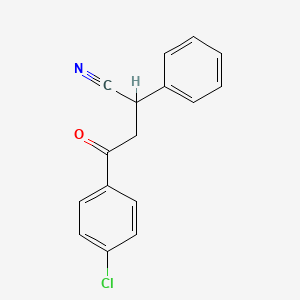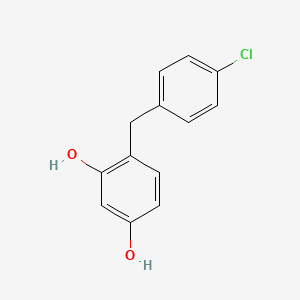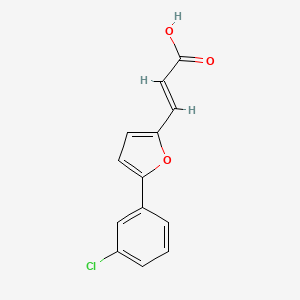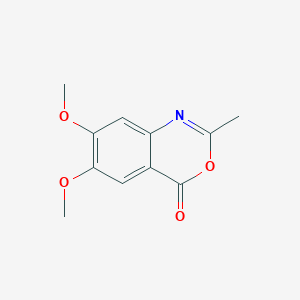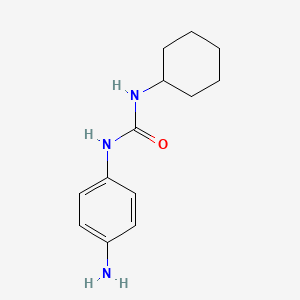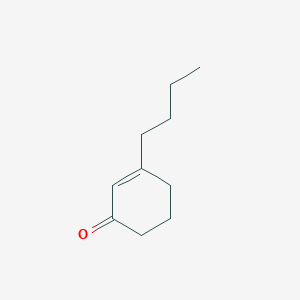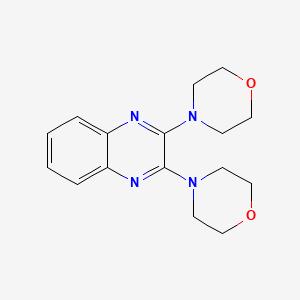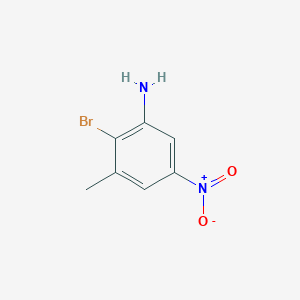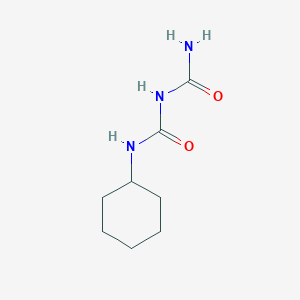
N-cyclohexyldicarbonimidic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyldicarbonimidic diamide is an organic compound with the molecular formula C8H15N3O2. It is known for its use in organic synthesis, particularly in peptide synthesis. This compound is characterized by its linear structure and the presence of a carbodiimide functional group, which is essential for its reactivity in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
N-cyclohexyldicarbonimidic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide. The reaction proceeds as follows: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Alternatively, the dehydration of N,N’-dialkylureas can yield this compound: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents in this reaction .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cyclohexylamine with carbon disulfide to form N,N’-cyclohexylthiourea, which is then desulfurized to yield the desired product .
化学反应分析
Types of Reactions
N-cyclohexyldicarbonimidic diamide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form guanidines.
Condensation Reactions: It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by reacting with carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include peptides, esters, and guanidines. These products are essential in various fields, including pharmaceuticals and materials science .
科学研究应用
N-cyclohexyldicarbonimidic diamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-cyclohexyldicarbonimidic diamide involves its role as a coupling agent. It facilitates the formation of peptide bonds by activating carboxylic acids to react with amines, forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired peptide bond, with the byproduct being dicyclohexylurea .
相似化合物的比较
N-cyclohexyldicarbonimidic diamide is often compared with other carbodiimides, such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. While all these compounds serve as coupling agents in peptide synthesis, this compound is unique due to its specific reactivity and the stability of its intermediates .
List of Similar Compounds
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- N,N’-dimethylcarbodiimide
属性
CAS 编号 |
68498-52-2 |
|---|---|
分子式 |
C24H18N4Na2O7S2 |
分子量 |
584.5 g/mol |
IUPAC 名称 |
disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI 键 |
AGBBNHKFMVBCJG-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)NC(=O)NC(=O)N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


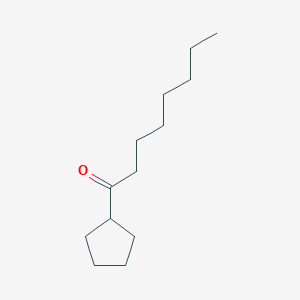
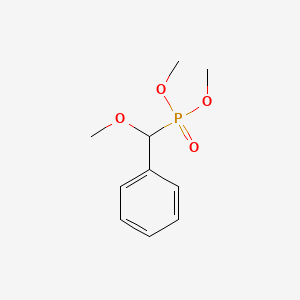
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)
